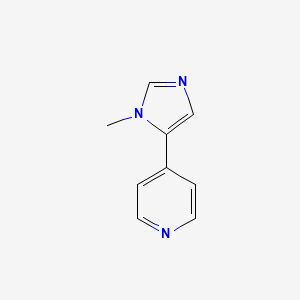

4-(1-methyl-1H-imidazol-5-yl)pyridine

Overview

Description

“4-(1-methyl-1H-imidazol-5-yl)pyridine” is a compound with the CAS Number: 1572047-31-4 and a molecular weight of 159.19 . The IUPAC name for this compound is also "this compound" .

Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, has been a subject of interest in medicinal chemistry due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H9N3 . The InChI Code for this compound is 1S/C9H9N3/c1-12-7-11-6-9 (12)8-2-4-10-5-3-8/h2-7H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 159.19 , and it is a solid substance .

Scientific Research Applications

Methodology in Organic Synthesis

A key area of application for 4-(1-methyl-1H-imidazol-5-yl)pyridine is in organic synthesis. Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a compound structurally related to this compound, demonstrating its utility in synthesizing bioactive compounds (Lifshits, Ostapchuk, & Brel, 2015).

Structural and Vibrational Analysis

Another significant area is the study of molecular structure and vibrational energy levels. Lorenc et al. (2008) investigated the molecular structure, vibrational energy levels, and potential energy distribution of derivatives of imidazo[4,5-b]pyridine, which include structures similar to this compound. Their research aids in understanding the physical and chemical properties of such compounds (Lorenc et al., 2008).

Synthesis of Novel Derivatives

Rajkumar et al. (2015) synthesized novel derivatives of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine and studied their molecular structure and non-linear optical activity. This research opens new pathways in the synthesis of specialized organic compounds, highlighting the adaptability of this compound frameworks in creating functional materials (Rajkumar et al., 2015).

Development of Complexes and Ligands

The compound has been used in the development of complexes and ligands. For example, Caballero et al. (2001) synthesized a polydentate N-heterocyclic biscarbene involving pyridine and imidazole units, demonstrating the versatility of such structures in coordination chemistry and the development of new materials (Caballero et al., 2001).

Photo- and Ionochromic Properties

Bren et al. (2018) studied the photochromic properties of azomethine imines based on the 5-phenylpyrazolidin-3-one structure, which contains an imidazole unit similar to this compound. Their research contributes to understanding the photo- and ionochromic properties of these compounds, useful in developing molecular switches and sensors (Bren et al., 2018).

Safety and Hazards

The safety information for “4-(1-methyl-1H-imidazol-5-yl)pyridine” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Imidazole derivatives, including “4-(1-methyl-1H-imidazol-5-yl)pyridine”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions in this field may involve the development of new imidazole derivatives with improved properties and the exploration of their potential applications in various fields .

Mechanism of Action

Target of Action

Imidazole derivatives, which include this compound, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they induce multiple molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

4-(3-methylimidazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLBMRNNVPKPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)